1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol
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Overview
Description
1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a pyrazole ring substituted with a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways . Additionally, the pyrazole ring can interact with various receptors and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one: Similar structure but with a ketone group instead of a thiol group.
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol: Contains a phenyl group and a hydroxyl group instead of a thiol group.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness: 1-(1-Methyl-1H-pyrazol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanethiol |
InChI |
InChI=1S/C6H10N2S/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3 |
InChI Key |
ZPWZVPUCEMIUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1C)S |
Origin of Product |
United States |
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